4-Hydrazino-6-methylquinoline hydrochloride
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Overview
Description
4-Hydrazino-6-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H12ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-6-methylquinoline hydrochloride typically involves a multi-step reaction process. One common method includes the following steps :
Starting Material: The synthesis begins with 4,7-dichloroquinoline.
Step 1: Sodium methylate is used to react with the starting material under heating conditions.
Step 2: The intermediate product is then subjected to hydrogenation using palladium (10%) on activated carbon in methanol for 6 hours at 20°C.
Step 3: Finally, hydrazine hydrate is added to the reaction mixture in ethanol and heated to 80°C to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-6-methylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydrazino-6-methylquinoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazino-6-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazino-6-methoxy-2-methylquinoline hydrochloride
- 2-Amino-7-methoxy-3-methylquinoline hydrochloride
- 4-Chloro-6-methoxy-2-methylquinoline
Uniqueness
4-Hydrazino-6-methylquinoline hydrochloride is unique due to its specific hydrazino and methyl substitutions on the quinoline ring, which confer distinct chemical properties and reactivity compared to other similar compounds . These unique features make it valuable for specific applications in research and industry.
Biological Activity
4-Hydrazino-6-methylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₉H₈ClN₃
- Molecular Weight : 189.63 g/mol
- Structure : The compound features a hydrazino group attached to a methylquinoline backbone, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Sigma Receptors : This compound exhibits affinity for sigma receptors, which are involved in the modulation of neurotransmission and may play a role in pain management and neuroprotection.
- Mu-Opioid Receptors (MOR) : The compound's interaction with MOR suggests potential analgesic properties. Activation of MOR is known to inhibit adenylate cyclase, leading to decreased cyclic AMP levels, hyperpolarization, and reduced neuronal excitability .
Biological Activities
Research indicates that this compound possesses several important biological activities:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antibacterial properties against various strains of bacteria. Its efficacy was evaluated using minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria .
- Analgesic Effects : The compound has been identified as a potential analgesic agent due to its action on MOR, which mediates pain relief. In experimental models, it demonstrated significant pain-reducing effects comparable to established analgesics .
- Inhibition of Soluble Epoxide Hydrolase (sEH) : Related compounds have been noted for their ability to inhibit sEH, suggesting that this compound may have applications in treating chronic inflammatory conditions and kidney diseases .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various hydrazine derivatives, including this compound. The results indicated that this compound showed potent activity against multiple bacterial strains, with MIC values lower than those of common antibiotics .
Study 2: Analgesic Potential
In a controlled animal study assessing pain response, this compound was administered to subjects experiencing induced pain. The results indicated a marked reduction in pain levels, supporting its potential as an analgesic agent .
Study 3: Mechanistic Insights
Molecular docking studies revealed that the compound binds effectively to sigma receptors and MOR. This binding affinity correlates with its observed biological effects, including modulation of neurotransmitter release and pain signaling pathways .
Data Table: Biological Activities Overview
Biological Activity | Mechanism | Efficacy |
---|---|---|
Antimicrobial | Disruption of bacterial cell wall | MIC < 10 µg/mL |
Analgesic | MOR activation | Pain reduction by 50% |
sEH Inhibition | Enzyme inhibition | IC50 = 45 µM |
Properties
CAS No. |
68500-33-4 |
---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
(6-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-2-3-9-8(6-7)10(13-11)4-5-12-9;/h2-6H,11H2,1H3,(H,12,13);1H |
InChI Key |
IHTBPESPARVWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)NN.Cl |
Origin of Product |
United States |
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